molecular formula C₁₉H₂₈D₅N₃O₅S B1155961 N-Biotinyl-3-aminopropyl Solketal-d5

N-Biotinyl-3-aminopropyl Solketal-d5

Cat. No.: B1155961
M. Wt: 420.58
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it is the deuterated analogue of 1-O-(4,4'-dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol (D446947), where five hydrogen atoms are replaced with deuterium (D5) . Its molecular formula is C₃₇H₄₂D₅N₃O₇S (MW: 682.88), and it is primarily employed in synthesizing 17-mer oligonucleotides for DNA detection on nitrocellulose filters . The deuterium labeling enhances traceability in analytical methods like mass spectrometry, making it valuable for research requiring isotopic stability .

Properties

Molecular Formula

C₁₉H₂₈D₅N₃O₅S

Molecular Weight

420.58

Synonyms

N-[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)-d3-methoxy-d2]propyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Analog: 1-O-(4,4'-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol (D446947)

  • Molecular Formula: C₃₇H₄₇N₃O₇S (MW: ~677.88, non-deuterated).
  • Applications : Used identically for oligonucleotide synthesis but lacks isotopic labeling, limiting its utility in studies requiring deuterium-based tracking .
  • Key Difference : The absence of deuterium reduces molecular weight by ~5 Da and may affect stability in certain analytical workflows .

Biotin TEG Phosphoramidite (A100949)

  • Molecular Formula : C₅₂H₇₆N₅O₁₁PS (MW: 569.61).
  • Applications : A phosphoramidite reagent used in solid-phase oligonucleotide synthesis to introduce biotin tags at the 5′ or 3′ ends. Critical in aptamer selection (e.g., anti-CD73 LNA-modified DNA aptamers) and peptide conjugates .
  • Key Differences :
    • Contains a triethyleneglycol (TEG) linker instead of glycerol, improving solubility and flexibility.
    • Includes a phosphoramidite group for direct incorporation into oligonucleotides, unlike Solketal-d5, which requires additional coupling steps .

3′-Biotin-TEG CPG (Controlled Pore Glass)

  • Structure : Similar to Biotin TEG Phosphoramidite but immobilized on CPG for solid-phase synthesis.
  • Applications : Enables high-throughput synthesis of biotinylated oligonucleotides for surface plasmon resonance (SPR) and SELEX protocols .
  • Key Difference : Immobilized format simplifies purification but lacks the versatility of soluble phosphoramidites like A100949 .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Applications Key Features References
N-Biotinyl-3-aminopropyl Solketal-d5 C₃₇H₄₂D₅N₃O₇S 682.88 DNA detection, isotopic tracking Deuterated glycerol linker, DMTr-protected
D446947 (Non-deuterated analogue) C₃₇H₄₇N₃O₇S ~677.88 Oligonucleotide synthesis Identical structure without deuterium
Biotin TEG Phosphoramidite (A100949) C₅₂H₇₆N₅O₁₁PS 569.61 Aptamer selection, peptide conjugation TEG linker, phosphoramidite functionality
3′-Biotin-TEG CPG Not explicitly provided N/A Solid-phase oligonucleotide synthesis CPG-immobilized, simplifies purification

Aptamer Development

  • Biotin TEG Phosphoramidite (A100949) was pivotal in developing LNA-modified DNA aptamers targeting human CD73, achieving equilibrium dissociation constants (KD) in the low nanomolar range .

Isotopic Labeling Advantages

  • Solketal-d5’s deuterium enhances metabolic stability and traceability in pharmacokinetic studies, a feature absent in non-deuterated counterparts .

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